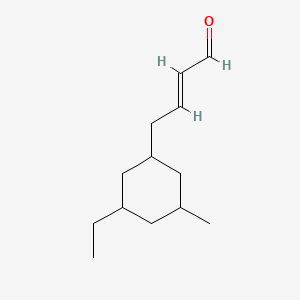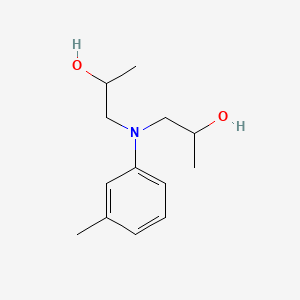
1,1'-(m-Tolylimino)dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white to pale brown solid with a melting point of 60-63°C and a boiling point of approximately 389°C . This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Méthodes De Préparation
1,1’-(m-Tolylimino)dipropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of m-toluidine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(m-Tolylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Applications De Recherche Scientifique
1,1’-(m-Tolylimino)dipropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(m-Tolylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1’-(m-Tolylimino)dipropan-2-ol can be compared with other similar compounds, such as:
N,N-Diisopropanol-p-toluidine: This compound has similar chemical properties and applications but may differ in terms of reactivity and stability.
N,N-Bis(2-hydroxypropyl)-p-toluidine: Another related compound with comparable uses in organic synthesis and industrial applications.
The uniqueness of 1,1’-(m-Tolylimino)dipropan-2-ol lies in its specific chemical structure, which imparts distinct reactivity and functional properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
38668-49-4 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-[N-(2-hydroxypropyl)-3-methylanilino]propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-5-4-6-13(7-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
Clé InChI |
AGRSZBOCZMNJIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(CC(C)O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


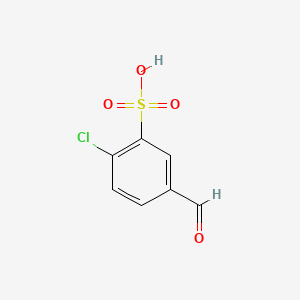
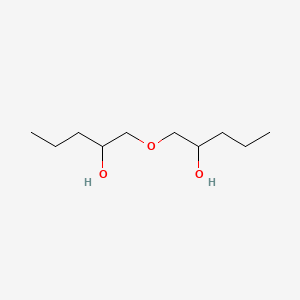
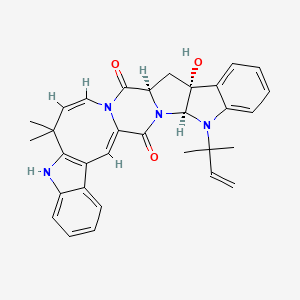
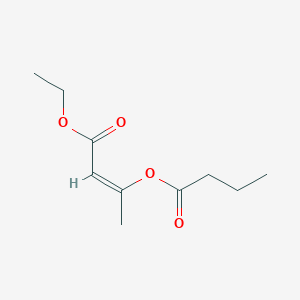

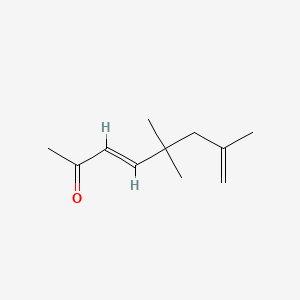
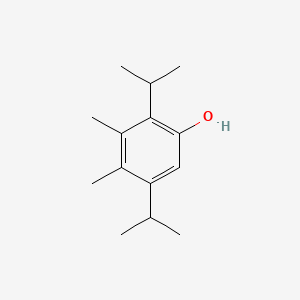

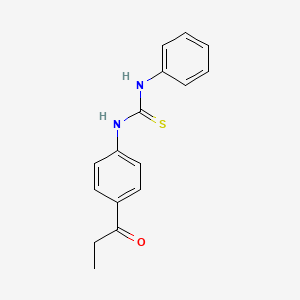
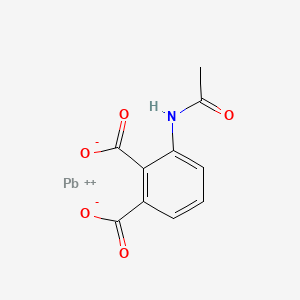

![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

